molecular formula C6H9F2N3 B1484953 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 2098071-12-4

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1484953
CAS No.: 2098071-12-4
M. Wt: 161.15 g/mol
InChI Key: GGPZTWZIDYATQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a heterocyclic amine featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and an ethanamine side chain at the 4-position. Its structure combines the rigidity of the pyrazole ring with the polarity of the amine and the electronegative effects of fluorine, making it a versatile intermediate in drug discovery.

Properties

IUPAC Name

2-[1-(difluoromethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPZTWZIDYATQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoromethylation Approaches

Recent advances in late-stage difluoromethylation provide a conceptual basis for introducing the CF2H group onto heterocycles such as pyrazoles. These methods involve the formation of X–CF2H bonds (where X can be carbon in different hybridizations, oxygen, or nitrogen) using reagents like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or 2,2-difluoroacetyl halide.

Patent-Disclosed Method for Pyrazole Synthesis

A notable preparation method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a closely related pyrazole intermediate, involves:

  • Addition reaction of 2,2-difluoroacetyl halide with an α,β-unsaturated ester in the presence of an acid scavenger (triethylamine or N,N-diisopropylethylamine) at low temperature.
  • Subsequent alkaline hydrolysis to yield an α-difluoroacetyl intermediate.
  • Condensation and cyclization with methylhydrazine aqueous solution under catalytic conditions at low temperature, followed by heating to promote cyclization.
  • Acidification and recrystallization to purify the product.

This method achieves high yields with reduced isomer formation and easier purification compared to prior art.

Step Reagents/Conditions Outcome
Addition/Hydrolysis 2,2-Difluoroacetyl halide, α,β-unsaturated ester, acid scavenger, alkali (NaOH or KOH), solvent (dioxane, THF, DCM) α-Difluoroacetyl intermediate
Condensation/Cyclization Methylhydrazine aqueous solution, catalyst, low temperature (-30 to 0 °C), then heating (50-120 °C) Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Purification Acidification, recrystallization Pure pyrazole intermediate

Introduction of Ethan-1-amine Side Chain

The ethan-1-amine substituent is typically introduced by functionalizing the pyrazole ring at the 4-position, often via halogenated intermediates or aldehyde precursors, followed by reductive amination or nucleophilic substitution.

Reductive Amination and Amine Reduction

A general synthetic scheme adapted from literature on related pyrazole derivatives involves:

  • Formation of aldehyde or halide intermediates on the pyrazole ring.
  • Reductive amination using amines (e.g., pyrrolidine) and reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3).
  • Reduction of carbamate or amide intermediates to amines using lithium aluminum hydride (LiAlH4).

This approach allows for high selectivity and yields in installing the ethan-1-amine moiety.

Representative Synthetic Route Summary

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Difluoromethylation 2,2-Difluoroacetyl halide + α,β-unsaturated ester, acid scavenger, alkali, solvent α-Difluoroacetyl intermediate Low temperature, controlled addition
2 Cyclization Methylhydrazine aqueous solution, catalyst, low temperature, then heating Difluoromethylated pyrazole carboxylic acid Acidification and recrystallization for purity
3 Functionalization Halogenation or aldehyde formation on pyrazole ring Halogenated or aldehyde pyrazole intermediate Precursor for amination
4 Reductive amination Amine (e.g., pyrrolidine), NaBH(OAc)3 Aminated pyrazole intermediate Mild reducing conditions
5 Reduction LiAlH4 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine Final amine product

Research Findings and Optimization Notes

  • Isomer Control: The improved method reduces isomer formation by optimizing reaction temperatures and reagent ratios during cyclization, enhancing purity (>99.5%) and yield (>75%).
  • Reaction Conditions: Use of mild bases and acid scavengers such as triethylamine improves selectivity in the initial addition step.
  • Solvent Choice: Polar aprotic solvents like dioxane or tetrahydrofuran facilitate smooth reaction progression.
  • Purification: Recrystallization is effective for removing impurities and isomers, simplifying downstream processing.
  • Reduction Steps: LiAlH4 is preferred for converting carbamate or amide intermediates to amines due to its strong reducing capability.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can participate in various chemical reactions including:

  • Oxidation: : Where the amine group can be converted to a nitro group or imine under specific conditions.

  • Reduction: : Which could potentially convert any intermediate oxo or imine forms back to amines.

  • Substitution: : Where the hydrogen atoms on the amine group might be replaced by other substituents like alkyl or acyl groups.

Common Reagents and Conditions Used

  • Oxidation: : Using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Employing reducing agents like lithium aluminium hydride (LiAlH4) or hydrogen gas with a suitable catalyst.

  • Substitution: : Utilizing reagents such as alkyl halides for N-alkylation or acid chlorides for acylation.

Major Products Formed From These Reactions: : Oxidation may lead to nitro or imine derivatives, reduction would yield corresponding amines, and substitution reactions could produce a wide range of N-substituted amines.

Scientific Research Applications

Chemistry: : In chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules, useful in developing pharmaceuticals or agrochemicals.

Biology and Medicine: : In biological and medical research, it might be investigated for its potential as a bioactive molecule, influencing certain biochemical pathways or acting as a precursor to therapeutic agents.

Industry: : It can be applied in the development of new materials or as a component in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects: : The biological activity of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine would be largely influenced by its ability to interact with molecular targets, such as enzymes, receptors, or ion channels.

Molecular Targets and Pathways Involved: : The exact pathways would depend on its structural compatibility with specific biological targets, potentially acting as an inhibitor or modulator of enzymatic activity.

Comparison with Similar Compounds

2-(1H-Pyrazol-4-yl)ethan-1-amine (Compound 3, )

  • Structure : Pyrazole ring with ethanamine at the 4-position; lacks the difluoromethyl group.
  • Properties : Forms a stable oxalate salt (m.p. 173°C) .
  • Key Difference : The absence of the difluoromethyl group reduces electronegativity and may decrease metabolic stability compared to the target compound.

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine ()

  • Structure : Isopropyl group at the 1-position instead of difluoromethyl.
  • Properties : Liquid at room temperature; molecular weight 153.23 g/mol .

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride ()

  • Structure : Difluoromethyl at the 5-position and a 2-methylphenyl group at the 1-position; lacks the ethanamine chain.
  • Applications : Explored in agrochemicals and pharmaceuticals due to its trifluoromethyl and aryl substituents .
  • Key Difference : The substitution pattern and absence of the flexible ethanamine side chain limit its utility in applications requiring hydrogen bonding or conformational adaptability.

Core Heterocycle Modifications

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine Hydrochloride ()

  • Structure : Oxadiazole core instead of pyrazole; difluoromethyl at the 5-position.
  • Key Difference : The oxadiazole ring’s electronic properties differ significantly from pyrazole, affecting reactivity and interactions with biological targets.

Salt Forms and Solubility

  • Oxalate Salts : Used in compounds like 2-(1H-pyrazol-4-yl)ethan-1-amine (m.p. 173°C) to improve crystallinity and stability .

Biological Activity

2-[1-(Difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoromethyl group, which enhances its reactivity and biological interactions. Its molecular formula is C7H9F2N3C_7H_9F_2N_3 with a molecular weight of approximately 179.17 g/mol.

PropertyValue
Molecular FormulaC7H9F2N3
Molecular Weight179.17 g/mol
IUPAC NameThis compound
CAS Number2098022-36-5

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group significantly increases the compound's binding affinity to these targets, influencing several biochemical pathways:

  • Signal Transduction : The compound may modulate signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical for various metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that related pyrazole compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria .

Antiparasitic Properties

The compound has demonstrated antiparasitic activity against protozoa such as Trypanosoma cruzi and Leishmania infantum. These findings suggest potential applications in treating parasitic infections .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound has been investigated for its ability to induce autophagy in cancer cells, potentially leading to reduced tumor growth .

Case Studies

A notable study explored the cytotoxicity of various pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects on cancer cell lines while showing low toxicity in normal human cells, suggesting a favorable therapeutic index .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAntiparasitic Activity
This compoundYesYesYes
2-(Trifluoromethyl)-pyrazoleModerateYesLimited
3-(Difluoromethyl)-pyrazoleYesNoYes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine, and how are key intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with pyrazole ring formation. For example, a pyrazole precursor may undergo difluoromethylation using reagents like chlorodifluoromethane or difluoromethyl triflate under basic conditions. Subsequent amination of the 4-position can be achieved via Buchwald-Hartwig coupling or reductive amination. Validation of intermediates relies on 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm fluorination and LC-MS to track amine formation. Evidence from related pyrazole syntheses highlights nitration/fluorination/amination sequences .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve pyrazole ring protons and ethanamine chain signals; 19F^{19}\text{F} NMR to verify difluoromethyl group integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous fluorinated pyrazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the difluoromethylation step?

  • Methodological Answer : Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance difluoromethylation efficiency.
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) or Lewis acids (e.g., BF3_3) may accelerate fluorination.
  • Temperature Control : Reactions performed at 60–80°C often balance kinetics and side-product formation.
  • In situ Monitoring : Use of TLC or inline IR spectroscopy to track reaction progress. Evidence from pyrazole syntheses suggests refluxing ethanol as a viable solvent .

Q. What strategies mitigate challenges in functionalizing the ethanamine moiety for target applications?

  • Methodological Answer : The primary amine group can be derivatized via:

  • Acylation : Reacting with activated esters (e.g., NHS esters) in dichloromethane with a base (e.g., TEA).
  • Reductive Amination : Using aldehydes/ketones with NaBH3_3CN or STAB.
  • Protection/Deprotection : Boc or Fmoc protection prevents unwanted side reactions during multi-step syntheses. For bioactive analogs, chloroacetamide coupling (as in proteomics studies) is a validated approach .

Q. How do steric and electronic effects of the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The difluoromethyl group is both electron-withdrawing (via inductive effects) and sterically bulky, which can:

  • Slow Down Nucleophilic Substitution : Due to reduced electron density on the pyrazole ring.
  • Direct Coupling Reactions : Preferentially at the 4-position (ethanamine site) over the 1-position. Computational modeling (DFT) and Hammett σp_p parameters help predict regioselectivity. Comparative studies on fluorinated pyrazoles suggest Pd-catalyzed couplings require tailored ligands (e.g., XPhos) .

Data Analysis & Experimental Design

Q. How should researchers resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

  • Standardize Assays : Use validated protocols (e.g., NIH/ATP-based kinase assays) with positive controls.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies on structurally similar pyrazoles, focusing on substituent effects (e.g., fluorination vs. methylation).
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under consistent conditions. Evidence from kinase inhibitor studies emphasizes reproducibility via triplicate runs .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodological Answer : Use software like:

  • Schrödinger Suite : For logP, pKa, and solubility predictions via QikProp.
  • Gaussian : DFT calculations to assess fluorination impacts on molecular polarity.
  • SwissADME : To predict bioavailability and metabolic stability. These tools align with methodologies applied to fluorinated pyrazole derivatives in drug discovery .

Application-Oriented Questions

Q. How can this compound serve as a precursor in designing kinase inhibitors?

  • Methodological Answer : The pyrazole-ethanamine scaffold is a versatile hinge-binding motif in kinase inhibitors. Strategies include:

  • Fragment-Based Design : Link the core to ATP-binding pocket-targeting groups (e.g., morpholine or quinazoline).
  • Selectivity Optimization : Introduce substituents (e.g., aryl groups) to modulate interactions with hydrophobic regions. Crystal structures of related pyrazole-containing kinase inhibitors guide rational design .

Q. What in vitro models are suitable for evaluating the compound’s antimicrobial potential?

  • Methodological Answer : Standardized models include:

  • MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Biofilm Inhibition : Using crystal violet staining in P. aeruginosa models.
  • Cytotoxicity Screening : In mammalian cell lines (e.g., HEK293) to assess selectivity. Evidence from pyrazole-based antimicrobials highlights agar dilution methods for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.